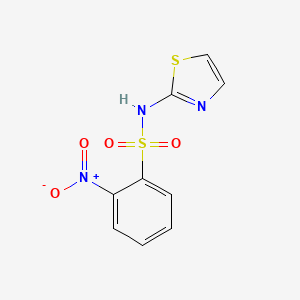
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrophenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrophenyl acetate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 317.27 g/mol. This compound is also known as DNPA, and it has been used in various studies to investigate its potential applications in the field of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrophenyl acetate is not fully understood. However, it is believed to function as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the enzyme's ability to catalyze reactions, leading to a decrease in enzyme activity.
Biochemical and Physiological Effects:
DNPA has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. Additionally, it has been shown to have anti-inflammatory and antioxidant properties. These effects make it a promising candidate for the development of new therapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrophenyl acetate in lab experiments is its ability to inhibit enzyme activity. This property makes it a useful tool for investigating enzyme function and structure. However, one limitation of using DNPA is its potential toxicity. It is important to use proper safety precautions when handling this compound to avoid any adverse health effects.
Orientations Futures
There are several potential future directions for the use of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrophenyl acetate in scientific research. One possible direction is the development of new therapeutic agents based on its anti-inflammatory and antioxidant properties. Another potential direction is the investigation of its potential applications in the field of cancer research. Additionally, further studies are needed to fully understand the mechanism of action of DNPA and its potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrophenyl acetate can be achieved through several methods. One of the most common methods is the reaction of 4-nitrophenol with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then acetylated with acetic anhydride to yield DNPA. This process can be optimized to increase the yield and purity of the final product.
Applications De Recherche Scientifique
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrophenyl acetate has been used in various scientific studies due to its unique properties. One of its primary applications is in the field of biochemistry, where it has been used to investigate enzyme activity and protein structure. DNPA has also been used to study the mechanism of action of various drugs and to develop new therapeutic agents.
Propriétés
IUPAC Name |
[2-(1,3-dioxoisoindol-2-yl)-4-nitrophenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O6/c1-9(19)24-14-7-6-10(18(22)23)8-13(14)17-15(20)11-4-2-3-5-12(11)16(17)21/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDPLHQZXABJLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5706409.png)
![methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate](/img/structure/B5706416.png)
![methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5706419.png)
![N-[5-(benzylamino)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5706423.png)
![2-(1-naphthyl)-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5706426.png)

![2-(benzylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B5706454.png)
![2-[(4-methyl-2-pyridinyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B5706457.png)


![2-ethyl-6,6-dimethyl-4-[(2-methyl-2-propen-1-yl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5706471.png)
![N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5706475.png)

